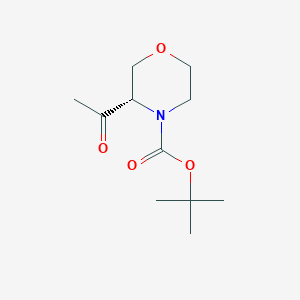

(3S)-4-Boc-3-acetylmorpholine

描述

(3S)-4-Boc-3-acetylmorpholine is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and an acetyl group at the 3-position of the morpholine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the acetyl substituent influences steric and electronic properties, impacting reactivity and intermolecular interactions. The stereochemistry at the 3-position (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity dictates biological activity .

属性

IUPAC Name |

tert-butyl (3S)-3-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUVGYXVQLATAK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1COCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Boc-3-acetylmorpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The tert-butyl ester group is introduced through esterification, using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of (3S)-4-Boc-3-acetylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(3S)-4-Boc-3-acetylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

科学研究应用

(3S)-4-Boc-3-acetylmorpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of (3S)-4-Boc-3-acetylmorpholine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact mechanism depends on the specific application and target molecule.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares (3S)-4-Boc-3-acetylmorpholine with structurally related morpholine derivatives:

| Compound Name (CAS No.) | Substituent at 3-position | Boc Group (Y/N) | Stereochemistry | Similarity Score | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (3S)-4-Boc-3-acetylmorpholine | Acetyl | Yes | S | 1.00 | ~285.3 (estimated) |

| (S)-4-Boc-(3-hydroxymethyl)morpholine (714971-28-5) | Hydroxymethyl | Yes | S | 0.88 | 273.3 |

| (R)-4-Boc-(3-hydroxymethyl)morpholine (215917-99-0) | Hydroxymethyl | Yes | R | 0.88 | 273.3 |

| 4-Boc-(3-Hydroxymethyl)morpholine (473923-56-7) | Hydroxymethyl | Yes | Racemic | 0.88 | 273.3 |

Key Observations :

- Stereochemical Impact : The S-configuration in the target compound and (S)-4-Boc-(3-hydroxymethyl)morpholine contrasts with the R-isomer, which may exhibit divergent reactivity in chiral environments (e.g., enzyme binding) .

- Boc Group Role : All compounds share Boc protection, enabling compatibility with acid-sensitive synthetic steps.

Physicochemical and Spectral Properties

- Melting Points : Hydroxymethyl analogs (e.g., 714971-28-5) exhibit melting points ~90–95°C, whereas acetyl-substituted derivatives are expected to have lower melting points due to reduced crystallinity .

- Spectral Data :

- IR Spectroscopy : The acetyl group in the target compound shows a strong C=O stretch at ~1700 cm⁻¹, absent in hydroxymethyl analogs. Hydroxymethyl derivatives display O-H stretches at ~3200–3400 cm⁻¹ .

- ¹H-NMR : The acetyl group’s methyl protons resonate at δ ~2.1 ppm (singlet), distinct from hydroxymethyl protons (δ ~3.5–4.0 ppm, multiplet) .

生物活性

(3S)-4-Boc-3-acetylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in the context of neurobiology and pharmacology due to its interaction with sortilin, a receptor implicated in various physiological and pathological processes.

Chemical Structure and Properties

(3S)-4-Boc-3-acetylmorpholine has the following structural formula:

- Chemical Formula : C₁₁H₁₅NO₃

- CAS Number : 2166202-37-3

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

The primary biological activity of (3S)-4-Boc-3-acetylmorpholine is linked to its ability to modulate sortilin activity. Sortilin is a type 1 membrane receptor involved in several cellular processes, including:

- Neurotrophin Signaling : Sortilin interacts with proneurotrophins, which can lead to apoptotic signaling pathways affecting neuronal survival and differentiation .

- Metabolic Regulation : The receptor plays a role in glucose metabolism and lipid homeostasis, influencing diseases such as diabetes and obesity .

1. Modulation of Sortilin Activity

Research indicates that (3S)-4-Boc-3-acetylmorpholine can act as a modulator of sortilin, impacting its role in various medical conditions:

- Neurodegenerative Disorders : By modulating sortilin activity, this compound may influence neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

- Inflammatory Disorders : It has potential applications in treating inflammatory conditions by affecting cytokine secretion through sortilin modulation .

2. Pharmacological Applications

The compound’s ability to influence sortilin suggests several therapeutic avenues:

- Cancer Treatment : The modulation of sortilin may provide benefits in cancer therapy by altering tumor microenvironments and influencing apoptosis .

- Pain Management : Given its neurobiological implications, it may also be explored for pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological effects of (3S)-4-Boc-3-acetylmorpholine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。